REACTION_CXSMILES
|
[C:1]([CH:3]([CH2:6][C:7](=O)[CH3:8])[C:4]#[N:5])#[N:2].Cl.CNC.[CH3:14][OH:15]>>[CH3:14][O:15][C:1]1[NH:2][C:7]([CH3:8])=[CH:6][C:3]=1[C:4]#[N:5] |f:1.2|
|
Name
|
|
Quantity
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2.75 g
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Type
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reactant
|
Smiles
|
C(#N)C(C#N)CC(C)=O
|
Name
|
|
Quantity
|
16.25 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
|
CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
at reflux for 24 h
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Duration
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24 h
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Type
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CUSTOM
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Details
|
the solvents were removed under reduced pressure
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in 50 ml of H2O
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Type
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EXTRACTION
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Details
|
extracted with EtOAc
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic extracts were dried over Na2SO4
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Name
|
|
Type
|
product
|
Smiles
|
COC=1NC(=CC1C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |